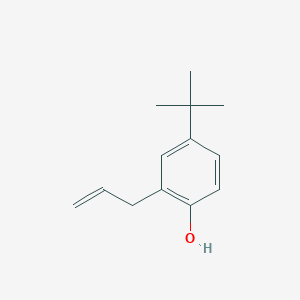

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-, also known as butylated hydroxyanisole (BHA), is an organic compound widely used as an antioxidant in food, cosmetics, and pharmaceuticals. It is a derivative of phenol, characterized by the presence of a tert-butyl group and an allyl group attached to the aromatic ring. This compound is known for its ability to prevent the oxidation of fats and oils, thereby extending the shelf life of products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- typically involves the alkylation of phenol with isobutylene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Phenol+IsobutyleneAcid CatalystPhenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-

Industrial Production Methods

In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the continuous feeding of phenol and isobutylene into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Quinones and hydroquinones.

Reduction: Alcohols and phenols.

Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.

Scientific Research Applications

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.

Biology: Employed in studies related to oxidative stress and its effects on biological systems.

Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative damage in cells.

Industry: Utilized as an antioxidant in the food industry to extend the shelf life of products by preventing rancidity.

Mechanism of Action

The antioxidant activity of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. The compound interacts with these radicals, forming stable, non-reactive products and interrupting the chain reactions that lead to oxidation.

Comparison with Similar Compounds

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- can be compared with other antioxidants such as:

Butylated hydroxytoluene (BHT): Similar in structure but with a methyl group instead of an allyl group.

Tocopherols (Vitamin E): Naturally occurring antioxidants with a different mechanism of action.

Ascorbic acid (Vitamin C): Water-soluble antioxidant with a different chemical structure.

Uniqueness

The uniqueness of Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- lies in its combination of a tert-butyl group and an allyl group, which provides it with distinct antioxidant properties and makes it particularly effective in preventing the oxidation of fats and oils.

Conclusion

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- is a versatile compound with significant applications in various fields due to its antioxidant properties. Its synthesis, chemical reactions, and mechanism of action make it a valuable compound in both scientific research and industrial applications.

Biological Activity

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)-, commonly known as 4-tert-pentylphenol, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antioxidant and antimicrobial activities, and provides insights from various studies.

- Chemical Name: 4-tert-pentylphenol

- CAS Number: 80-46-6

- Molecular Formula: C13H18O

- Molecular Weight: 194.29 g/mol

Antioxidant Activity

Research has demonstrated that phenolic compounds exhibit strong antioxidant properties. A study on the ethanolic extracts of Cymbopogon species revealed that 4-tert-pentylphenol contributes significantly to antioxidant activity, particularly against free radicals such as DPPH and ABTS. The study indicated that the extracts showed low cytotoxicity while maintaining high antioxidant efficacy, suggesting potential applications in health supplements and nutraceuticals .

Antimicrobial Activity

Phenol, 4-(1,1-dimethylethyl)-2-(2-propenyl)- has been shown to possess notable antimicrobial properties. In a study focusing on the antifungal activity of various phenolic compounds, it was found that this compound effectively inhibited the growth of several fungal strains, including Pithomyces atro-olivaceous and other plant pathogens. The mechanism involves binding to mitochondrial ATP synthase enzymes in fungi, disrupting their energy metabolism .

Table 1: Antimicrobial Efficacy of Phenol Derivatives

| Compound | Target Organism | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-tert-pentylphenol | Pithomyces atro-olivaceous | 15 | |

| 4-tert-pentylphenol | Aspergillus niger | 12 | |

| 4-tert-pentylphenol | Candida albicans | 10 |

Toxicity Profile

The toxicity of phenolic compounds is a crucial aspect of their biological activity. The acute oral toxicity of 4-tert-pentylphenol has been assessed with an LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity . However, exposure can lead to irritation and respiratory distress in higher concentrations . Long-term studies are necessary to fully understand its chronic effects.

Case Study 1: Antifungal Applications

A study conducted on the antifungal potential of Kutzneria sp. strain TSII highlighted the efficacy of phenolic compounds derived from this actinobacterium against various fungal pathogens. The ethyl acetate extract containing phenol derivatives showed significant antifungal activity, suggesting its use in sustainable agricultural practices .

Case Study 2: Antioxidant Properties in Cancer Research

In vitro studies have shown that phenolic compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The ethyl acetate fraction containing high levels of phenols demonstrated significant cytotoxic effects and increased apoptotic markers in treated cells, indicating potential therapeutic applications in cancer treatment .

Properties

CAS No. |

23473-74-7 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

4-tert-butyl-2-prop-2-enylphenol |

InChI |

InChI=1S/C13H18O/c1-5-6-10-9-11(13(2,3)4)7-8-12(10)14/h5,7-9,14H,1,6H2,2-4H3 |

InChI Key |

FRNWSIKJSAZPLL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.